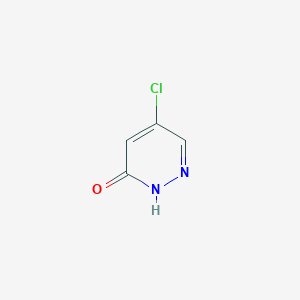

5-chloropyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMLZGFOEYLZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601178 | |

| Record name | 5-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660425-07-0 | |

| Record name | 5-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-chloropyridazin-3(2H)-one chemical structure and IUPAC name

An In-Depth Technical Guide to 5-chloropyridazin-3(2H)-one: Structure, Synthesis, and Applications

Introduction: The Versatility of a Core Heterocycle

This compound is a pyridazinone-class heterocyclic compound that has garnered significant interest from the scientific community, particularly those in medicinal chemistry and agrochemical research.[1][2] Its unique structural arrangement, featuring a reactive chlorine atom and a lactam moiety within a diazine ring, makes it an exceptionally versatile scaffold. This guide provides an in-depth exploration of its chemical identity, synthesis, and critical role as a building block in the development of novel bioactive agents, from anticancer therapeutics to potent herbicides.[3][4][5] As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—elucidating the causal relationships between the molecule's structure and its utility in advanced research and development.

PART 1: Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 5-chloro-2,3-dihydropyridazin-3-one , commonly expressed as This compound . The "(2H)" designation is crucial as it specifies the location of the saturating hydrogen atom on the nitrogen at position 2. In literature and commercial catalogs, it is also frequently referred to by several synonyms, including:

Chemical Structure and Tautomerism

The molecular formula of this compound is C₄H₃ClN₂O.[6][8] A critical aspect of its chemistry is the existence of lactam-lactim tautomerism, a form of keto-enol tautomerism specific to amides.[9] The compound exists in a dynamic equilibrium between the amide (lactam) form, this compound, and the aromatic alcohol (lactim) form, 5-chloropyridazin-3-ol.

Caption: Lactam-lactim tautomerism of the core structure.

While both forms exist, the pyridazin-3(2H)-one (lactam) form is generally considered the predominant tautomer in most conditions, a common characteristic for pyridazinone systems.[10] This equilibrium is significant because the reactivity of the molecule can be influenced by which tautomer is favored under specific reaction conditions. For instance, the lactim form presents a nucleophilic hydroxyl group, whereas the lactam form has an acidic N-H proton.

PART 2: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 660425-07-0 | [6][7][8][11] |

| Molecular Weight | 130.53 g/mol | [6][8][11] |

| Molecular Formula | C₄H₃ClN₂O | [6][7][8][11] |

| Appearance | White to off-white solid/powder | [7] |

| Density | 1.55 g/cm³ | [6] |

| Flash Point | 160.7 ± 22.3 °C | [6] |

| Storage | 2-8°C, sealed in a dry environment | [8][11] |

PART 3: Synthesis and Mechanistic Insight

The pyridazinone ring is a common target in synthetic organic chemistry. While multiple synthetic routes exist for substituted pyridazinones, a prevalent and effective method for synthesizing chlorinated pyridazinones involves the cyclization of precursors derived from mucochloric acid.[12]

Conceptual Workflow for Synthesis

The synthesis of a related compound, 4,5-Dichloro-2-pyridazin-3(2H)-one, from mucochloric acid provides a clear blueprint for the formation of the pyridazinone core.[12] The fundamental logic involves reacting a dicarbonyl compound (or its equivalent) with a hydrazine derivative. The hydrazine, acting as a dinucleophile, attacks the carbonyl carbons, leading to a condensation and subsequent cyclization reaction that expels water and forms the stable heterocyclic ring.

Caption: Conceptual workflow for pyridazinone ring formation.

Exemplary Laboratory Protocol

This protocol is adapted from established methods for pyridazinone synthesis and serves as a self-validating system.[12][13] The success of each step is confirmed by the physical properties of the resulting material.

Objective: To synthesize a chlorinated pyridazinone derivative.

Materials:

-

Mucochloric acid

-

Hydrazine hydrate or Semicarbazide hydrochloride

-

Methanol/Water (1:1) solvent system

-

Acetic acid

Methodology:

-

Precursor Solution: Dissolve mucochloric acid (1 equivalent) in a 1:1 mixture of methanol and water at room temperature with stirring. The dissolution ensures that the electrophilic sites of the acid are accessible for reaction.

-

Nucleophile Addition: In a separate vessel, prepare a solution of the hydrazine source (e.g., semicarbazide hydrochloride, 1.3 equivalents) in the same methanol/water solvent. This slight excess of the nucleophile ensures the complete consumption of the starting material.

-

Reaction Initiation: Add the hydrazine solution dropwise to the stirred mucochloric acid solution. The dropwise addition is critical to control the reaction rate and prevent unwanted side reactions or excessive heat generation. An immediate precipitate, the hydrazone intermediate, should form.

-

Cyclization: To the resulting mixture containing the precipitate, add acetic acid and reflux the mixture. The acid catalyzes the dehydration and ring-closure step, converting the intermediate into the more stable pyridazinone ring system.[12]

-

Isolation and Purification: Upon cooling, the pyridazinone product will crystallize out of the solution. Collect the solid by vacuum filtration.

-

Validation: Wash the collected solid with cold ethanol to remove residual starting materials and impurities. The product's identity and purity can be confirmed by measuring its melting point and comparing it to the literature value, alongside spectroscopic analysis (NMR, IR, MS). For a related compound, 4,5-dichloro-2-pyridazin-3(2H)-one, a melting point of 176-177 °C after recrystallization is expected.[12]

PART 4: Applications in Drug Development and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate.[1][4] The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][5]

Scaffold for Bioactive Agents

The two primary reactive sites on the molecule—the N-H group at position 2 and the chlorine atom at position 5—allow for systematic structural modifications.

-

N-Alkylation/Arylation: The nitrogen atom can be readily functionalized with various alkyl or aryl groups. This is a common strategy to modulate the molecule's pharmacokinetic properties (solubility, metabolism) and to orient substituents toward specific binding pockets in a target enzyme or receptor.[5]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at C5 is susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse pharmacophores, profoundly altering the biological activity of the resulting derivatives.

Caption: Role as a scaffold for creating diverse derivatives.

Case Studies

-

Anticancer Agents: Pyridazinone derivatives have been successfully developed as potent anticancer drugs.[3][5] For example, the core structure is present in several PARP (Poly (ADP-ribose) polymerase) inhibitors, which are crucial in treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[3][5] The pyridazinone moiety often serves to anchor the molecule within the enzyme's active site.

-

Herbicides: The herbicide Chloridazon (also known as Pyrazon) is a classic example of a pyridazinone derivative used in agriculture.[14] Its structure is 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.[14] It functions by inhibiting photosynthesis at photosystem II in weeds, demonstrating the scaffold's utility beyond pharmaceuticals.[15]

-

Cardiovascular Drugs: The pyridazinone ring is a key component of several drugs developed for cardiovascular diseases, acting as vasodilators and antihypertensive agents.[5][16]

PART 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available data for similar compounds, it should be treated as a hazardous substance.

-

Classification: May cause skin irritation, eye irritation, and respiratory irritation. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is between 2-8°C.[8][11]

Conclusion

This compound is far more than a simple chemical entry in a catalog. It is a powerful and adaptable platform for chemical innovation. Its straightforward, yet elegant, structure, characterized by key reactive sites and the stable pyridazinone core, provides a reliable foundation for constructing vast libraries of complex molecules. For researchers and drug development professionals, understanding the fundamental chemistry, synthesis, and reactive potential of this scaffold is a critical step toward designing the next generation of targeted therapeutics and advanced agrochemicals.

References

-

Global Substance Registration System. 5-AMINO-4-CHLOROPYRIDAZIN-3(2H)-ONE. Available from: [Link]

-

US EPA. 3(2H)-Pyridazinone, 5-amino-4-chloro- - Substance Details. Available from: [Link]

- El-Emam, A. A., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. International Journal of Pharmaceutical Sciences and Research.

-

Compendium of Pesticide Common Names. chloridazon data sheet. Available from: [Link]

-

Agriculture and Environment Research Unit (AERU). 5-amino-4-chloro-3(2H)-pyridazinone. Available from: [Link]

-

Ben-Aoun, Z., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available from: [Link]

-

PubChem. 5,6-Dichloropyridazin-3(2H)-one. Available from: [Link]

-

Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available from: [Link]

-

Shanghai Rlavie Technology Co., Ltd. CAS 660425-07-0|5-Chloro-3(2H)-Pyridazinone. Available from: [Link]

-

Agriculture and Environment Research Unit (AERU). Chloridazon (Ref: BAS 119H). Available from: [Link]

-

Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]

-

PubMed. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

-

Le, T. N., et al. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology. Available from: [Link]

-

Agriculture and Environment Research Unit (AERU). 5-amino-4-chloro-3(2H)-pyridazinone. Available from: [Link]

-

Ihlenfeldt, W. D., et al. (2012). Tautomerism in large databases. Journal of Cheminformatics. Available from: [Link]

-

Albert, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available from: [Link]

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][17][18]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][17][18]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C. Available from: [Link]

-

ResearchGate. Stereoisomerism and ring-chain tautomerism in 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and 1-hydroxy. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. jocpr.com [jocpr.com]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CAS 660425-07-0|5-Chloro-3(2H)-Pyridazinone [rlavie.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. jst-ud.vn [jst-ud.vn]

- 10. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 660425-07-0|this compound|BLD Pharm [bldpharm.com]

- 12. scholarena.com [scholarena.com]

- 13. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 15. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]

- 16. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GSRS [gsrs.ncats.nih.gov]

- 18. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to 5-chloropyridazin-3(2H)-one: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-chloropyridazin-3(2H)-one, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its significant applications as a scaffold in modern medicinal chemistry.

Core Properties of this compound

This compound is a pyridazinone derivative characterized by a chlorine atom at the 5-position. The pyridazinone core is a six-membered aromatic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in drug discovery due to its versatile biological activities.[1]

| Property | Value | Source |

| CAS Number | 660425-07-0 | [2][3] |

| Molecular Formula | C4H3ClN2O | [4] |

| Molecular Weight | 130.53 g/mol | [2] |

| Appearance | White solid | [3] |

| Synonyms | 5-Chloro-3(2H)-pyridazinone, 5-Chloropyridazin-3-ol | [3] |

Synthesis and Chemical Reactivity: A Scientist's Perspective

The synthesis of pyridazinone derivatives is a well-established area of organic chemistry, often involving the condensation of a γ-keto acid or a related precursor with hydrazine or its derivatives.[5] The presence of the chloro-substituent in this compound offers a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

General Synthesis Strategy

Illustrative Experimental Protocol: Synthesis of a Chlorinated Pyridazinone Derivative

This protocol is a generalized representation based on the synthesis of similar pyridazinone structures and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To a solution of mucochloric acid in a suitable solvent (e.g., ethanol/water mixture), add a solution of hydrazine hydrate dropwise at room temperature with constant stirring.

-

Reaction Progression: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary depending on the specific reactants and conditions.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold water or ethanol) and can be further purified by recrystallization to obtain the desired chlorinated pyridazinone derivative.

Causality in Experimental Choices:

-

Solvent Selection: The choice of a protic solvent like ethanol or a mixture with water is crucial as it facilitates the dissolution of the starting materials and the hydrazine salt, and also aids in the precipitation of the final product.

-

Temperature Control: The reaction is typically initiated at room temperature to control the initial exothermic reaction between the acid and the hydrazine. Gentle heating might be required to drive the reaction to completion.

-

Purification Method: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom attached to the chlorine and the nucleophilic character of the nitrogen atoms in the pyridazinone ring.

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its utility as a versatile building block in the synthesis of diverse compound libraries for drug screening.

The nitrogen atom at the 2-position of the pyridazinone ring can be alkylated or acylated, providing another avenue for structural modification and the exploration of structure-activity relationships (SAR) in drug design.

Caption: General synthesis and derivatization workflow of this compound.

Applications in Drug Discovery and Development

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Consequently, derivatives of this compound have been extensively investigated for a wide range of therapeutic applications.

Anticancer Agents

A significant area of research focuses on the development of pyridazinone-based compounds as anticancer agents.[1] These compounds have been shown to target various key players in cancer progression, most notably protein kinases.

Kinase Inhibition: Protein kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers. Pyridazinone derivatives have been designed as inhibitors of several important kinases, including:

-

c-Terminal Src Kinase (CSK): As a negative regulator of Src family kinases, CSK is a target in immuno-oncology.[8]

-

Leucine-rich repeat kinase 2 (LRRK2): Implicated in Parkinson's disease, LRRK2 is also being explored as a cancer target.[9]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives tumor growth. The ability to modify the pyridazinone core at various positions, including through the reactive chloro-group of this compound, allows for the fine-tuning of inhibitor potency and selectivity.[6]

Caption: Simplified signaling pathway showing kinase inhibition by pyridazinone derivatives.

Cardiovascular Drugs

Pyridazinone derivatives have also shown significant promise in the treatment of cardiovascular diseases.[1] Their mechanisms of action in this therapeutic area are diverse and include:

-

Vasodilators: Certain pyridazinone compounds exhibit vasodilatory effects, which can be beneficial in the treatment of hypertension.[10]

-

Phosphodiesterase (PDE) Inhibitors: By inhibiting PDE enzymes, some pyridazinone derivatives can increase intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[10]

The structural versatility of the pyridazinone scaffold allows for the development of compounds with tailored pharmacological profiles for specific cardiovascular targets.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the chloro-substituent and the pyridazinone ring, provides a robust platform for the generation of diverse molecular libraries. The demonstrated efficacy of pyridazinone derivatives as anticancer and cardiovascular agents underscores the importance of this scaffold in the ongoing quest for novel and effective therapeutics. Further exploration of the chemical space around this compound is poised to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

-

Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]

-

Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. [Link]

-

Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters, 10(9), 1303-1309. [Link]

-

SpectraBase. (n.d.). 4,5-dichloro-3(2H)-pyridazinone - Optional[13C NMR] - Chemical Shifts. [Link]

-

A large scale synthesis of 3‐chloro‐5‐methoxypyridazine. (2009). Organic Preparations and Procedures International, 41(4), 334-338. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167-2195. [Link]

-

Synthesis and chemistry of pyridazin-3(2H)-ones. (2016). Advances in Heterocyclic Chemistry, 118, 1-63. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). RSC Medicinal Chemistry, 13(5), 586-602. [Link]

-

American Elements. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. [Link]

-

1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). (2021). [Link]

-

Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 533-542. [Link]

-

Rlavie. (n.d.). CAS 660425-07-0|5-Chloro-3(2H)-Pyridazinone. [Link]

-

SpectraBase. (n.d.). 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. [Link]

-

The selectivity of protein kinase inhibitors: a further update. (2007). Biochemical Journal, 408(3), 297-315. [Link]

-

An overview of kinase downregulators and recent advances in discovery approaches. (2022). Signal Transduction and Targeted Therapy, 7(1), 26. [Link]

-

Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a[2][11][12]triazolo[4,3-b]pyridazine scaffold. (2014). Bioorganic & Medicinal Chemistry Letters, 24(17), 4144-4148. [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 660425-07-0|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 660425-07-0|5-Chloro-3(2H)-Pyridazinone [rlavie.com]

- 4. echemi.com [echemi.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. symansis.com [symansis.com]

- 7. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-chloropyridazin-3(2H)-one from Mucochloric Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of 5-chloropyridazin-3(2H)-one, a critical heterocyclic scaffold in medicinal chemistry. Starting from the readily available mucochloric acid, this process involves a robust and efficient cyclocondensation reaction with hydrazine. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss methods for purification and characterization, and address the essential safety and handling considerations for the reagents involved. The significance of the pyridazinone core in developing novel therapeutic agents is underscored, positioning this synthesis as a foundational technique for professionals in drug discovery and development.

Introduction: The Strategic Importance of the Pyridazinone Core

The pyridazinone ring system is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antihypertensive, antifungal, and anti-inflammatory properties[1][2][3]. The inherent chemical functionalities of the pyridazinone core allow for extensive derivatization, making it a versatile template for library synthesis and lead optimization campaigns.

1.1 Mucochloric Acid: An Economical and Versatile Precursor Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) serves as an ideal starting material for this synthesis.[4] Its structure, featuring two chlorine atoms, a carboxylic acid, and an aldehyde equivalent (in its furanone tautomeric form), provides multiple reactive sites for building complex heterocyclic systems.[5] The accessibility of mucochloric acid makes this synthetic route both practical and scalable.

1.2 Synthesis Overview: A Direct Path to the Heterocyclic Core The conversion of mucochloric acid to this compound is achieved through a classical cyclocondensation reaction. This process involves reacting mucochloric acid with a hydrazine source, most commonly hydrazine hydrate, which efficiently forms the six-membered pyridazinone ring in a one-pot procedure.[6]

Reaction Mechanism and Scientific Rationale

The formation of the pyridazinone ring from mucochloric acid and hydrazine is a logical sequence of nucleophilic addition, cyclization, and elimination reactions. Understanding this pathway is crucial for optimizing reaction conditions and minimizing side-product formation.

2.1 The Mechanistic Pathway The reaction proceeds through two key stages:

-

Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the aldehyde carbon of the open-chain form of mucochloric acid (or the C5 position of its furanone tautomer). This is a standard condensation reaction to form a hydrazone intermediate.[7]

-

Intramolecular Cyclization and Aromatization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carboxylic acid group (or its equivalent), leading to the formation of a six-membered ring. Subsequent dehydration and tautomerization result in the stable, aromatic pyridazinone ring.

Below is a diagram illustrating the proposed mechanistic steps.

Caption: Proposed reaction mechanism for the synthesis of this compound.

2.2 Rationale for Reagent and Solvent Selection

-

Hydrazine Hydrate: It is a potent nucleophile and the source of the two adjacent nitrogen atoms required for the pyridazine ring. While other hydrazine derivatives like semicarbazide can be used, hydrazine hydrate is often preferred for its reactivity and directness.[4]

-

Solvent System: The choice of solvent is critical. A protic solvent mixture like methanol/water can facilitate proton transfer steps in the mechanism.[4] Alternatively, a polar aprotic solvent like N,N-dimethylformamide (DMF) can be used, particularly at elevated temperatures, to ensure all reactants and intermediates remain in solution.[1]

Detailed Experimental Protocol and Workflow

This section provides a robust, step-by-step procedure for the laboratory-scale synthesis of this compound.

3.1 Materials and Equipment

-

Reagents: Mucochloric acid, Hydrazine hydrate (80% solution in water), Methanol, Deionized Water, Dioxane (for recrystallization).

-

Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, dropping funnel, Buchner funnel and flask for vacuum filtration, standard laboratory glassware, rotary evaporator.

3.2 Step-by-Step Synthesis Procedure The following workflow diagram outlines the key stages of the synthesis and purification process.

Caption: General experimental workflow for synthesis and purification.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve mucochloric acid in a suitable solvent (e.g., N,N-dimethylformamide).[1]

-

Reagent Addition: Slowly add hydrazine hydrate (80% solution) dropwise to the stirred solution.[1] An exothermic reaction may be observed; maintain control of the addition rate.

-

Reaction: Stir the resulting solution at a controlled temperature (e.g., 80 °C) for approximately 40-60 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the mixture to room temperature, pour it into a beaker containing cold deionized water. A precipitate should form.[1]

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove any water-soluble impurities.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot dioxane (or another suitable solvent), and allow it to cool slowly to form crystals.[1]

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to remove residual solvent.

3.3 Process Optimization and Yield Data The reaction yield and purity can be influenced by several factors. The table below summarizes typical conditions found in the literature.

| Parameter | Condition 1 | Condition 2 | Rationale |

| Hydrazine Source | Hydrazine hydrate (80%)[1] | Semicarbazide HCl[4] | Hydrazine hydrate is more direct; semicarbazide is a solid and may be easier to handle but requires an extra deprotection step. |

| Solvent | N,N-Dimethylformamide (DMF)[1] | Methanol/Water (1:1)[4] | DMF is a high-boiling polar aprotic solvent, good for solubility.[1] A protic solvent mix can facilitate proton transfers.[4] |

| Temperature | 80 °C[1] | Room Temperature[4] | Heating increases the reaction rate but may lead to side products. Room temperature reactions are slower but can be cleaner. |

| Typical Yield | ~68%[1] | Not specified | Yields are generally moderate to good, depending on the purity of starting materials and purification efficiency. |

Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.

4.1 Spectroscopic and Analytical Data The structure of the final compound is typically confirmed using a combination of NMR, IR, and mass spectrometry.

| Analysis Technique | Expected Result |

| ¹H NMR | Signals corresponding to the pyridazinone ring proton and the N-H proton. The chemical shifts will depend on the solvent used (e.g., DMSO-d₆).[8] |

| ¹³C NMR | Resonances for the four distinct carbon atoms in the pyridazinone ring, including the carbonyl carbon at a characteristic downfield shift.[8] |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200 cm⁻¹), C=O stretching of the amide (around 1650-1670 cm⁻¹), and C=N stretching.[8] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₄H₃ClN₂O, showing the characteristic isotopic pattern for a chlorine-containing compound.[8] |

| Melting Point | A sharp melting point is indicative of high purity. |

| Elemental Analysis | The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values.[1] |

Critical Safety and Hazard Management

Both mucochloric acid and hydrazine are hazardous chemicals that require careful handling in a controlled laboratory environment.

5.1 Reagent-Specific Hazards

-

Mucochloric Acid: Corrosive and an irritant. Avoid contact with skin and eyes.

-

Hydrazine and its Hydrates: Classified as toxic, corrosive, and a suspected carcinogen. It can cause severe skin burns and eye damage and may be fatal if inhaled.[9] All work with hydrazine must be conducted in a well-ventilated chemical fume hood.[10]

5.2 Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]

-

Body Protection: A lab coat is mandatory. Ensure no skin is exposed.[11]

-

Respiratory Protection: Not typically required if work is performed in a fume hood. For spills or poor ventilation, a self-contained breathing apparatus is necessary.[12]

5.3 Spill and Waste Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Neutralize small hydrazine spills with a weak oxidizing agent (like calcium hypochlorite solution) before cleaning up. Absorb with an inert material and place in a sealed container for disposal.[10]

-

Waste: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour hydrazine waste down the drain.[11]

Applications in Drug Discovery and Development

This compound is rarely the final bioactive molecule but serves as a crucial intermediate. The chlorine atom at the 5-position is a versatile handle for introducing further chemical diversity through nucleophilic substitution reactions, allowing for the synthesis of extensive compound libraries for screening. This scaffold is a key component in compounds developed as anticancer, analgesic, and antihypertensive agents.[1][3][13][14]

Conclusion

The synthesis of this compound from mucochloric acid is a fundamental and highly valuable transformation for medicinal chemists. The procedure is straightforward, utilizes accessible starting materials, and provides entry into a class of compounds with immense therapeutic potential. By understanding the underlying mechanism, optimizing the protocol, and adhering to strict safety measures, researchers can efficiently produce this key building block for the development of next-generation pharmaceuticals.

References

- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules, 14(9), 3512-3528.

- Chlorinated Pyridazin-3(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science, 1(1).

- SAFETY DATA SHEET: Hydrazine hydr

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.

- 3(2H)-Pyridazinone synthesis. ChemicalBook.

- Hydrazine Sulfate Material Safety D

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Hydrazine Safety D

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2022). RSC Medicinal Chemistry, 13(10), 1251-1271.

- Safety and Handling of Hydrazine. (1977).

- Material Safety Data Sheet - Hydrazine monohydrochloride, 98+%. Cole-Parmer.

- Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (2021). Archiv der Pharmazie, 354(1), e2000219.

- Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. (2021). Molecules, 26(16), 4995.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 38.

- Synthesis and chemistry of pyridazin-3(2H)-ones. (2017). Tetrahedron, 73(29), 3975-4008.

- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.

- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2022). Molecules, 27(15), 4967.

Sources

- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarena.com [scholarena.com]

- 5. mdpi.com [mdpi.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Equilibrium in Pyridazin-3(2H)-one Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridazin-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting a wide spectrum of biological activities.[1] The inherent tautomerism of the pyridazinone ring is a critical, yet often nuanced, determinant of its physicochemical properties, reactivity, and ultimately, its biological function. Understanding and controlling the tautomeric equilibrium between the lactam (keto) and lactim (enol) forms is paramount for rational drug design and development. This in-depth technical guide provides a comprehensive exploration of the tautomerism in pyridazin-3(2H)-one derivatives, grounded in established spectroscopic and computational methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to characterize and modulate this pivotal chemical phenomenon.

Introduction: The Significance of Tautomerism in Pyridazin-3(2H)-ones

Pyridazin-3(2H)-one is a six-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group at the 3-position.[2] This arrangement gives rise to prototropic tautomerism, a dynamic equilibrium involving the migration of a proton.[3] In the case of pyridazin-3(2H)-one derivatives, the primary tautomeric relationship is the lactam-lactim equilibrium. The lactam form, pyridazin-3(2H)-one, is characterized by a carbonyl group (C=O) and an N-H bond within the ring, while the lactim form, pyridazin-3-ol, possesses a hydroxyl group (O-H) and a C=N bond.[4]

The predominance of one tautomer over the other can significantly influence a molecule's hydrogen bonding capacity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.[5] Consequently, a thorough understanding of the factors governing this equilibrium is not merely an academic exercise but a crucial aspect of optimizing the pharmacokinetic and pharmacodynamic properties of pyridazinone-based therapeutic agents.

The Lactam-Lactim Tautomeric Equilibrium

The tautomeric equilibrium of pyridazin-3(2H)-one derivatives is a dynamic process where the lactam and lactim forms coexist in solution. Generally, the lactam form is thermodynamically more stable and predominates in most solvents. However, the position of this equilibrium is not fixed and can be influenced by a variety of internal and external factors.

Diagram: Lactam-Lactim Tautomerism in Pyridazin-3(2H)-one

Caption: The dynamic equilibrium between the lactam and lactim tautomers of pyridazin-3(2H)-one.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms is dictated by a combination of structural and environmental factors. A comprehensive understanding of these influences is key to predicting and controlling the tautomeric preference of a given pyridazinone derivative.

Substituent Effects

The electronic nature of substituents on the pyridazinone ring can significantly shift the tautomeric equilibrium.

-

Electron-donating groups (EDGs) generally stabilize the lactam form by increasing the electron density on the ring, making the amide nitrogen less acidic.

-

Electron-withdrawing groups (EWGs) , particularly those capable of forming intramolecular hydrogen bonds with the lactim hydroxyl group, can favor the lactim tautomer.[6] For instance, a substituent at the C4 position that can act as a hydrogen bond acceptor may stabilize the pyridazin-3-ol form.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.

-

Polar protic solvents , such as water and alcohols, are adept at forming hydrogen bonds with the carbonyl and N-H groups of the lactam tautomer, thus stabilizing it.[6]

-

Aprotic solvents , both polar and non-polar, are less effective at stabilizing the lactam form through hydrogen bonding. In some cases, this can lead to a relative increase in the population of the lactim tautomer, especially if intramolecular hydrogen bonding can stabilize the lactim form.

Theoretical studies have shown that protic solvents can also lower the activation energy for the tautomeric interconversion by facilitating proton transfer.[4][7]

pH

The pH of the medium can have a profound effect on the tautomeric equilibrium, particularly for derivatives with ionizable substituents. Changes in pH can alter the protonation state of the pyridazinone ring or its substituents, thereby influencing the relative stability of the tautomers.[8]

Temperature

Temperature can influence the tautomeric equilibrium by affecting the thermodynamics of the interconversion and the extent of intermolecular interactions, such as dimerization.[9] In some systems, cooling has been observed to favor the dimeric lactam form.[9]

Analytical Characterization of Tautomers

A multi-faceted analytical approach is essential for the unambiguous characterization and quantification of tautomeric forms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as it allows for the direct observation and quantification of the different tautomeric species in equilibrium.

Proton NMR provides distinct signals for the protons in each tautomer due to their different chemical environments. Key diagnostic signals include:

-

N-H proton (Lactam): Typically a broad singlet, its chemical shift is highly dependent on solvent and concentration.

-

O-H proton (Lactim): Also a broad singlet, often appearing at a different chemical shift compared to the N-H proton.

-

Ring protons: The chemical shifts of the protons on the pyridazinone ring will differ between the lactam and lactim forms due to changes in electron density and aromaticity.

The relative populations of the tautomers can be determined by integrating the signals corresponding to each form.[10]

Carbon-13 NMR offers further structural confirmation. The most diagnostic signal is that of the C3 carbon:

-

C=O (Lactam): The carbonyl carbon of the lactam form typically resonates in the downfield region of the spectrum, around δ 164.00 ppm for the parent pyridazin-3(2H)-one.[11]

-

C-OH (Lactim): The carbon bearing the hydroxyl group in the lactim form will resonate at a significantly different, more upfield chemical shift.

Complete assignment of all proton and carbon signals can be achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC.[12]

Experimental Protocol: NMR Analysis of Pyridazinone Tautomerism

This protocol outlines a self-validating system for the characterization of tautomeric equilibrium.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the pyridazinone derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, MeOD). The choice of solvent is critical as it can influence the equilibrium.

-

Prepare samples at a consistent concentration to ensure comparability between experiments.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Validation: Ensure adequate signal-to-noise and resolution to accurately identify and integrate all relevant peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Validation: Confirm the presence of the key C=O signal for the lactam form and search for the corresponding C-OH signal of the lactim form.

-

-

2D NMR Acquisition (for structural confirmation):

-

Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals to their respective positions in each tautomer.

-

Validation: The correlations observed in the 2D spectra must be consistent with the proposed structures of the tautomers.

-

-

Quantitative Analysis:

-

Carefully integrate well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

-

Calculate the percentage of each tautomer and the equilibrium constant (K_T = [lactim]/[lactam]).

-

Validation: Perform the integration multiple times and on different signals for each tautomer to ensure consistency and accuracy.

-

Diagram: Workflow for NMR-based Tautomer Analysis

Caption: A streamlined workflow for the analysis of pyridazinone tautomers using NMR spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a useful complementary technique for studying tautomeric equilibria, especially when the tautomers have distinct chromophores.[13]

-

Lactam form: The conjugated system of the lactam tautomer typically gives rise to a characteristic absorption maximum.

-

Lactim form: The lactim tautomer, with its different electronic arrangement, will often exhibit a different absorption maximum.

By monitoring changes in the UV-Vis spectrum as a function of solvent, pH, or temperature, shifts in the tautomeric equilibrium can be inferred.[14]

Table: Summary of Analytical Techniques for Tautomer Characterization

| Technique | Information Provided | Strengths | Limitations |

| ¹H NMR | - Direct observation of both tautomers- Quantitative determination of tautomer ratio | - High resolution- Non-destructive | - Signal overlap can be an issue- Broadening of N-H/O-H signals |

| ¹³C NMR | - Confirmation of carbonyl (lactam) vs. C-OH (lactim) | - Unambiguous identification of key functional groups | - Lower sensitivity than ¹H NMR |

| 2D NMR | - Complete structural assignment of each tautomer | - Resolves ambiguities in 1D spectra | - Longer acquisition times |

| UV-Vis | - Monitors shifts in the tautomeric equilibrium | - High sensitivity- Simple and rapid | - Indirect method- Requires distinct chromophores |

| DFT | - Relative energies of tautomers- Geometries and transition states | - Mechanistic insights- Predictive power | - Computationally intensive- Accuracy depends on the level of theory |

Computational Modeling of Tautomerism

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the intricacies of tautomeric equilibria.[4][7]

Predicting Tautomer Stability

DFT calculations can be used to determine the relative energies of the lactam and lactim tautomers, thereby predicting the thermodynamically favored form. The B3LYP functional with a 6-311++G** basis set has been shown to provide reliable results for pyridazinone systems.[4][7]

Investigating Reaction Mechanisms

Computational methods allow for the elucidation of the reaction pathway for tautomeric interconversion. This includes locating the transition state and calculating the activation energy. For pyridazin-3(2H)-one, DFT studies have revealed a high activation energy for direct intramolecular proton transfer, suggesting that solvent- or dimer-mediated pathways are more favorable.[4][7]

Protocol: DFT Calculations for Pyridazinone Tautomerism

-

Structure Optimization:

-

Build the initial 3D structures of the lactam and lactim tautomers.

-

Perform geometry optimization using a suitable level of theory (e.g., B3LYP/6-311++G**).

-

Validation: Confirm that the optimized structures correspond to energy minima by performing frequency calculations (no imaginary frequencies).

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized tautomers to determine their relative stability.

-

Include zero-point vibrational energy (ZPVE) corrections for greater accuracy.

-

-

Solvation Modeling:

-

To simulate solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Alternatively, use an explicit solvation model by including one or more solvent molecules in the calculation.

-

Validation: Compare the calculated results with experimental data in different solvents to validate the chosen solvation model.

-

-

Transition State Search (Optional):

-

To study the interconversion mechanism, perform a transition state search (e.g., using the QST2 or QST3 method).

-

Validation: Confirm that the located transition state has exactly one imaginary frequency corresponding to the proton transfer coordinate.

-

Conclusion and Future Perspectives

The tautomerism of pyridazin-3(2H)-one derivatives is a fundamental property that profoundly impacts their chemical behavior and biological activity. A comprehensive understanding and the ability to analytically characterize the tautomeric equilibrium are therefore essential for any research or development program involving this important class of compounds. The integrated application of high-resolution NMR spectroscopy and robust computational methods, as detailed in this guide, provides a powerful and self-validating framework for elucidating the tautomeric landscape of novel pyridazinone derivatives.

Future research in this area will likely focus on the development of more sophisticated analytical techniques, such as 2D IR spectroscopy, for probing tautomeric dynamics on faster timescales. Furthermore, the continued refinement of computational models will enhance our predictive capabilities, enabling the in silico design of pyridazinone derivatives with desired tautomeric properties for optimized therapeutic outcomes.

References

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[1][3]

-

Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54.[4][7]

-

Fariña, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42.[12]

-

Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate.[4]

-

Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific Application Note AN52327.[10]

-

Abdel-Rahman, A. A.-H., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2345-2353.[15]

-

McNab, H. (1980). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 653-656.[11]

-

Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(xi), 114-119.[8]

-

Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC.[16]

-

Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 794-8.[17]

-

Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362.[18]

-

Z-Ah, S., & Claramunt, R. M. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publisher.

-

Chen, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC.[6]

-

Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, 1998(4), 937-942.[9]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. University of Colorado.[19]

-

Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362.[20]

-

Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.[21]

-

Raczyńska, E. D., et al. (2015). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 13(2), 483-93.[22]

-

Barlin, G. B., & Young, A. C. (1971). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 1261-1264.[23]

-

ChemicalBook. (n.d.). 3(2H)-Pyridazinone(504-30-3) 1H NMR spectrum.[24]

-

Asif, M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(20), 1531-1565.[2]

-

Gokce, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3794.[25]

-

Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(5), 2732-2748.

-

Al-Warhi, T., et al. (2020). 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. Request PDF.[26]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.[27]

-

Singh, V., & Tandon, V. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv.[5]

-

PubChem. (n.d.). 3(2H)-Pyridazinone.[28]

-

Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central.[14]

-

SpectraBase. (n.d.). Pyridazin-3(2H)-one, 4-amino-2-phenyl-5-dipropylamino-.[29]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).[30]

-

Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H [ ] )-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (4), 937-942.[31]

-

Zhang, Y., et al. (2024). Temperature and Tautomeric Effects in High-Resolution Oxygen 1s X-ray Photoelectron Spectroscopy of Purines and Pyrimidines. arXiv.[32]

-

Al-Omair, M. A. (2017). Synthesis of beta-lactams with pi electron-withdrawing substituents. Request PDF.[33]

-

Sun, Y., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. PMC.[13]

Sources

- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 24. 3(2H)-Pyridazinone(504-30-3) 1H NMR [m.chemicalbook.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

- 28. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 29. spectrabase.com [spectrabase.com]

- 30. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 31. Role of lactam vs. lactim tautomers in 2(1H [ ] )-pyridone catalysis of aromatic nucleophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 32. [2403.09109] Temperature and Tautomeric Effects in High-Resolution Oxygen 1s X-ray Photoelectron Spectroscopy of Purines and Pyrimidines [arxiv.org]

- 33. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Potential of 5-Chloropyridazin-3(2H)-one and its Derivatives

Foreword: The Emerging Significance of the Pyridazinone Scaffold in Drug Discovery

The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered substantial interest in medicinal chemistry.[1] This scaffold is a key constituent in numerous compounds demonstrating a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][1][3][4] The versatility of the pyridazinone ring allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity for various biological targets. This guide focuses on the pharmacological landscape of 5-chloropyridazin-3(2H)-one and its analogs, providing a technical overview for researchers and professionals engaged in drug development.

Synthesis of the this compound Core

The synthesis of pyridazinone derivatives often commences from readily available starting materials. A common and effective method for preparing the chlorinated pyridazinone core involves the use of mucochloric acid.[5][6]

General Synthetic Protocol from Mucochloric Acid

This protocol outlines a representative synthesis of a dichloropyridazinone derivative, which can be further modified to yield this compound analogs.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve mucochloric acid in a suitable solvent system, such as a methanol/water mixture (1:1).[5]

-

Hydrazine Addition: To the stirred solution of mucochloric acid, add a solution of a hydrazine derivative (e.g., semicarbazide hydrochloride) dropwise at room temperature.[5]

-

Intermediate Formation: Continue stirring for approximately 20 minutes to allow for the formation of a hydrazone intermediate.[5]

-

Cyclization: Add acetic acid to the reaction mixture and reflux for about 20 minutes to facilitate the cyclization and formation of the pyridazinone ring.[5]

-

Isolation and Purification: The resulting product can be isolated through filtration and purified by recrystallization from an appropriate solvent.

This synthetic approach provides a versatile platform for generating a library of pyridazinone derivatives for pharmacological screening.

Anticancer Activities: A Multifaceted Approach to Combatting Malignancy

Pyridazinone derivatives, including those with a chloro-substitution, have demonstrated significant potential as anticancer agents.[2][3][5][7] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key enzymes in cancer progression, and disruption of cellular processes essential for tumor growth.

Induction of Apoptosis and Proteotoxic Stress

Certain pyridazinone derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[3][7] One notable mechanism involves the generation of reactive oxygen species (ROS) and the impairment of proteasome activity.[3] This leads to an accumulation of poly-ubiquitinated proteins, triggering proteotoxic stress and subsequently initiating the intrinsic apoptosis pathway.[3]

Experimental Workflow: Assessing Apoptosis Induction

Caption: Workflow for evaluating apoptosis induction in cancer cells.

PARP Inhibition

Several pyridazinone-based compounds are effective inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2][8] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This mechanism is particularly effective in cancers with existing DNA repair deficiencies. Some pyridazinone derivatives have even reached clinical use as PARP inhibitors for treating cancers such as ovarian and breast cancer.[2]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Certain this compound derivatives have exhibited potent anti-angiogenic properties by inhibiting pro-angiogenic cytokines like TNFα, VEGF, and FGFb.[9]

In Vitro Cytotoxicity Evaluation

A fundamental step in assessing the anticancer potential of these compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in DMSO and add them to the wells. Include a known anticancer agent (e.g., 5-Fluorouracil) as a positive control and DMSO as a vehicle control.[5]

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[5]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.[5]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity Data

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Pyridazinone Derivative 1 | Leukemia (HL-60) | Low µM to nM | Apoptosis induction, ROS generation[3] |

| DCPYR | Murine Colon Cancer (MAC 16) | Not specified in vitro, 53% tumor inhibition in vivo | Alkylating agent[5] |

| Pyridine-Pyridazinone Hybrid | Skin Epidermoid Cancer | Not specified | Apoptosis induction[7] |

| Quinoline-Pyridazinone Hybrid | Pancreatic Cancer (panc-1) | 2.9 | Tubulin polymerization inhibition[2] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases. Pyridazinone derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[4][10][11][12][13]

COX-2 Inhibition

Some 2,6-disubstituted pyridazin-3(2H)-one derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[13] These compounds have demonstrated significant anti-inflammatory effects in animal models, such as the carrageenan-induced rat paw edema model, with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13]

PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger involved in regulating inflammation. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[10] Pyridazinone derivatives bearing an indole moiety have been developed as selective PDE4 inhibitors with promising anti-inflammatory activity.[10]

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

Antimicrobial Potential: Combating Pathogenic Microorganisms

The pyridazinone scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[6][14][15][16][17][18][19]

Antibacterial Activity

Novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17][18] Some compounds have demonstrated promising minimum inhibitory concentration (MIC) values.[17][18]

Antifungal Activity

Derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one have exhibited good antifungal activities against various fungal species, such as G. zeae, F. oxysporum, and C. mandshurica, in preliminary screenings.[6][20]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Serially dilute the pyridazinone compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cardiovascular Applications: Vasodilator Effects

Pyridazin-3(2H)-one derivatives have been investigated for their cardiovascular effects, with some compounds exhibiting significant vasodilator activity.[21] This suggests their potential application in the treatment of hypertension and other cardiovascular diseases.[2][21] The mechanism of action for some of these derivatives involves direct vasodilation.[2]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of pharmacological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific biological targets, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into novel therapeutic agents.

References

-

A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Institutes of Health. [Link]

- Chlorinated Pyridazin-3(2H)-ones as Novel Anti-Cancer Agents. (2014). ScholArena.

-

The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. (2023). PubMed. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. [Link]

-

Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015). PubMed. [Link]

-

Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009). Molecules. [Link]

-